molecular formula C5H3ClIN3O2 B2721800 6-Chloro-5-iodo-3-nitropyridin-2-amine CAS No. 790692-90-9

6-Chloro-5-iodo-3-nitropyridin-2-amine

Cat. No.: B2721800
CAS No.: 790692-90-9
M. Wt: 299.45
InChI Key: FQFSWKVTOZFBOZ-UHFFFAOYSA-N
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Description

Contextual Significance of Halogenated Nitropyridin-2-amines in Chemical Synthesis

Halogenated nitropyridin-2-amines are a class of organic compounds that serve as crucial building blocks in synthetic chemistry. The pyridine (B92270) ring, a nitrogen-containing heterocycle, is a common feature in many biologically active molecules. The presence of halogen atoms (such as chlorine and iodine) and a nitro group on this core structure provides multiple reactive sites for further chemical transformations.

The electron-withdrawing nature of the nitro group activates the pyridine ring, making it more susceptible to nucleophilic aromatic substitution reactions. This allows for the selective replacement of the halogen atoms with a wide variety of other functional groups. For instance, the chlorine atom can be displaced by amines, alcohols, and thiols, enabling the assembly of diverse molecular libraries. The iodine atom, being a larger and more polarizable halogen, is particularly useful in transition-metal-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira couplings, which are powerful methods for forming carbon-carbon and carbon-heteroatom bonds.

Furthermore, the amino group at the 2-position can be readily acylated, alkylated, or used as a directing group in subsequent reactions. The nitro group itself can be reduced to an amino group, which opens up another avenue for derivatization, such as in the formation of fused heterocyclic systems like imidazopyridines. This multi-functionality makes halogenated nitropyridin-2-amines highly valuable precursors in the synthesis of pharmaceuticals and agrochemicals. For example, derivatives of 6-chloro-N-isopropyl-3-nitropyridin-2-amine have been investigated for their potential anticancer activity. nih.gov

Overview of Existing Research on Pyridine-Based Chemical Entities

The field of pyridine chemistry is vast and continuously expanding, driven by the wide range of applications for pyridine-containing compounds. Pyridine and its derivatives are fundamental components in numerous FDA-approved drugs, highlighting their therapeutic importance. lifechemicals.com Research in this area encompasses the development of novel synthetic methodologies to access functionalized pyridines, the exploration of their chemical reactivity, and the evaluation of their biological activities.

Substituted pyridines are key pharmacophores in drugs with diverse mechanisms of action, including antimicrobial, antiviral, anticancer, and anti-inflammatory agents. researchgate.netfrontiersin.org The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, which is a critical interaction for drug-receptor binding. nih.gov The ability to introduce a variety of substituents onto the pyridine core allows for the fine-tuning of a molecule's physicochemical properties, such as its solubility, lipophilicity, and metabolic stability, which are crucial for drug development.

Recent research has focused on the synthesis of polysubstituted pyridines with precise control over the regiochemistry of substitution. This is often challenging due to the inherent reactivity patterns of the pyridine ring. The development of efficient and selective methods for the synthesis of compounds like 6-Chloro-5-iodo-3-nitropyridin-2-amine is therefore a significant area of academic and industrial inquiry.

Rationale and Scope of Academic Inquiry into this compound

The academic and industrial interest in this compound stems primarily from its potential as a key intermediate in the synthesis of complex, biologically active molecules. The specific arrangement of its functional groups offers a strategic advantage for the construction of targeted compounds.

The primary rationale for its investigation lies in its utility in medicinal chemistry, particularly in the development of novel therapeutic agents. For instance, this compound has been utilized as a starting material in the synthesis of parasiticidal benzimidazole (B57391) derivatives. In this context, the nitro group is reduced to an amine, which then participates in the formation of the benzimidazole ring system.

Furthermore, the presence of both chlorine and iodine atoms allows for sequential and selective cross-coupling reactions. This enables the introduction of different molecular fragments at specific positions on the pyridine ring, leading to the creation of diverse chemical libraries for high-throughput screening and drug discovery programs. The investigation into the reactivity and synthetic applications of this compound is therefore driven by the need for efficient and versatile building blocks for the synthesis of new chemical entities with potential therapeutic value.

Detailed Research Findings

While the specific synthesis of this compound is not extensively detailed in publicly available literature, its utility as a chemical intermediate is documented in patent literature. Research has focused on the transformation of this molecule into more complex structures.

One notable application is in the synthesis of parasiticidal agents. A key reaction involves the reduction of the nitro group. In a documented procedure, this compound is treated with iron powder and ammonium (B1175870) chloride in a mixture of ethanol (B145695) and water. This reaction selectively reduces the nitro group to an amino group, yielding 6-chloro-5-iodopyridine-2,3-diamine (B8053701). This diamine is a crucial precursor for the construction of benzimidazole-based compounds.

Another documented transformation of this compound involves a Suzuki-type coupling reaction. This reaction takes advantage of the reactivity of the iodo substituent. The compound is reacted with a boronic acid derivative in the presence of a palladium catalyst to form a new carbon-carbon bond at the 5-position of the pyridine ring. This demonstrates the utility of the iodo group as a handle for introducing aryl or other organic fragments.

These examples highlight the synthetic versatility of this compound, where each functional group can be selectively manipulated to build molecular complexity.

Interactive Data Table: Reactions of this compound

ReactantReagentsProductReaction Type
This compoundFe, NH4Cl, Ethanol/Water6-chloro-5-iodopyridine-2,3-diamineNitro Reduction
This compoundBoronic acid derivative, Pd catalyst6-chloro-5-substituted-3-nitropyridin-2-amineSuzuki Coupling

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-chloro-5-iodo-3-nitropyridin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3ClIN3O2/c6-4-2(7)1-3(10(11)12)5(8)9-4/h1H,(H2,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQFSWKVTOZFBOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NC(=C1I)Cl)N)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3ClIN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.45 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 6 Chloro 5 Iodo 3 Nitropyridin 2 Amine and Its Precursors

Strategic Retrosynthetic Deconstruction of the 6-Chloro-5-iodo-3-nitropyridin-2-amine Scaffold

Retrosynthetic analysis provides a logical framework for planning the synthesis of a target molecule by breaking it down into simpler, commercially available starting materials. The retrosynthesis of this compound (I) is primarily guided by the sequential introduction of its substituents onto a pyridine (B92270) core.

The most logical disconnection is the carbon-iodine bond, as iodination is a common final-step functionalization in the synthesis of haloaromatics. This leads to the key precursor, 6-chloro-3-nitropyridin-2-amine (II). The synthesis of this precursor then becomes the central challenge.

Further deconstruction of precursor (II) suggests a pathway originating from a more basic pyridine structure. The amino group at the 2-position can be installed via nucleophilic aromatic substitution (SNAr) of a suitable leaving group, such as a chlorine atom, by ammonia (B1221849). This points to 2,6-dichloro-3-nitropyridine (B41883) (III) as the subsequent precursor. The synthesis of 2,6-dichloro-3-nitropyridine (III) can be envisioned from the nitration of the commercially available 2,6-dichloropyridine (B45657) (IV). This multi-step deconstruction provides a clear and feasible synthetic pathway.

Classical Preparative Routes

The classical synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve the desired regioselectivity and yield.

Multi-step Reaction Sequences and Pathway Analysis

The forward synthesis, based on the retrosynthetic analysis, commences with the nitration of 2,6-dichloropyridine. This reaction is typically carried out using a mixture of concentrated sulfuric acid and nitric acid. The electron-withdrawing nature of the two chlorine atoms deactivates the pyridine ring, necessitating harsh reaction conditions to achieve nitration at the 3-position.

The subsequent step involves the selective ammonolysis of 2,6-dichloro-3-nitropyridine. google.com The nitro group further deactivates the pyridine ring, but the chlorine atom at the 2-position is more susceptible to nucleophilic attack by ammonia than the chlorine at the 6-position. This selectivity is attributed to the electronic influence of the adjacent nitro group. The reaction is typically performed using aqueous ammonia in a solvent like methanol (B129727) at a slightly elevated temperature. google.com

The final step is the iodination of 6-chloro-3-nitropyridin-2-amine. This electrophilic aromatic substitution is directed by the activating amino group to the vacant 5-position. A variety of iodinating agents can be employed for this transformation.

Optimization of Reaction Parameters for Enhanced Yields and Purity

A common method for the iodination of activated aromatic rings involves the use of molecular iodine in the presence of an oxidizing agent or a Lewis acid. For instance, a combination of iodine and silver nitrate (B79036) can be effective. nih.gov The silver ion assists in generating a more electrophilic iodine species.

To illustrate the optimization process, a hypothetical data table is presented below, based on typical findings in the literature for similar iodination reactions.

EntryIodinating Agent (equivalents)Additive (equivalents)SolventTemperature (°C)Time (h)Yield (%)
1I2 (1.1)-Acetic Acid801245
2I2 (1.1)AgNO3 (1.0)Acetonitrile (B52724)25675
3I2 (1.5)AgNO3 (1.2)Acetonitrile25488
4NIS (1.2)-DMF50860
5ICl (1.1)-Dichloromethane0-25382

This is an illustrative table based on general principles of iodination reactions and does not represent experimentally verified data for this specific reaction.

From this illustrative data, one could conclude that the use of iodine with silver nitrate in acetonitrile at room temperature provides a high yield in a relatively short reaction time.

Advanced Synthetic Approaches

Modern synthetic chemistry emphasizes the development of more efficient, selective, and environmentally benign methods.

Catalytic Methods in this compound Synthesis

While direct catalytic methods for the synthesis of this compound are not extensively reported, the principles of catalytic halogenation can be applied. For the final iodination step, the use of a catalytic amount of a Lewis acid or a transition metal could potentially replace stoichiometric additives like silver nitrate. For instance, certain palladium or copper catalysts have been shown to facilitate the halogenation of aromatic C-H bonds. These methods often require a directing group, and the amino group in the precursor could serve this purpose.

Furthermore, advancements in pyridine synthesis itself could offer alternative routes. For example, three-component ring transformations of dinitropyridone with a ketone and a nitrogen source can lead to substituted nitropyridines, potentially offering a more convergent synthetic strategy. nih.gov

Sustainable and Green Chemical Syntheses of Halogenated Pyridines

The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances. In the context of synthesizing this compound, several steps can be made more environmentally friendly.

For the halogenation steps, traditional reagents can be replaced with greener alternatives. For example, the use of ammonium (B1175870) halides with hydrogen peroxide in a solvent like acetic acid has been demonstrated as a green method for the bromination and iodination of electron-rich heterocyclic rings. cdnsciencepub.com This approach avoids the use of toxic elemental halogens and metallic oxidants.

Below is a comparative table of classical versus a potential green iodination method for the final synthetic step.

FeatureClassical MethodGreen Method
Iodine Source Molecular Iodine (I2)Ammonium Iodide (NH4I)
Oxidant Silver Nitrate (AgNO3)Hydrogen Peroxide (H2O2)
Solvent AcetonitrileAcetic Acid/Water
Byproducts Silver Iodide (AgI)Water
Environmental Impact Heavy metal wasteBenign byproducts

This green approach not only reduces the environmental footprint but can also simplify product purification due to the formation of water as the primary byproduct. The development and application of such sustainable methods are at the forefront of modern synthetic organic chemistry.

Chromatographic and Crystallization Techniques for Synthetic Product Isolation

The purification of this compound and its precursors relies on standard laboratory techniques, primarily column chromatography and crystallization. The choice of method and specific conditions are dictated by the physical and chemical properties of the compound being purified, including its polarity, solubility, and thermal stability.

Chromatographic Techniques

Column chromatography is a versatile and widely used method for the separation and purification of organic compounds. For the purification of halogenated and nitrated pyridines, silica (B1680970) gel is the most common stationary phase due to its ability to separate compounds based on polarity.

A typical chromatographic purification of a reaction mixture containing a nitropyridine derivative would involve the following steps:

Preparation of the Column: A glass column is packed with a slurry of silica gel in a non-polar solvent, such as hexane (B92381) or a mixture of hexane and ethyl acetate.

Loading the Sample: The crude reaction product is dissolved in a minimal amount of a suitable solvent and adsorbed onto a small amount of silica gel. This dry-loaded sample is then carefully added to the top of the prepared column.

Elution: A solvent or a mixture of solvents (the mobile phase) is passed through the column. The polarity of the eluent is gradually increased (gradient elution) to facilitate the separation of compounds with different polarities. For instance, an elution might start with 100% hexane and gradually increase the proportion of a more polar solvent like ethyl acetate.

Fraction Collection: The eluent is collected in a series of fractions. Each fraction is then analyzed, typically by thin-layer chromatography (TLC), to identify the fractions containing the desired pure compound.

Solvent Removal: The fractions containing the pure product are combined, and the solvent is removed under reduced pressure to yield the purified compound.

The choice of eluent system is crucial for a successful separation. The following table provides examples of eluent systems that can be used for the purification of related aminopyridine derivatives.

Compound TypeStationary PhaseEluent System
Halogenated 2-aminopyridinesSilica GelHexane/Ethyl Acetate gradient
Nitrated 2-aminopyridinesSilica GelDichloromethane/Methanol gradient
General AminopyridinesC18 Reverse PhasePhosphate buffer/Methanol gradient cmes.org

Interactive Data Table: Chromatographic Conditions

Compound TypeStationary PhaseEluent System
Halogenated 2-aminopyridinesSilica GelHexane/Ethyl Acetate gradient
Nitrated 2-aminopyridinesSilica GelDichloromethane/Methanol gradient
General AminopyridinesC18 Reverse PhasePhosphate buffer/Methanol gradient cmes.org

Crystallization Techniques

Crystallization is a powerful technique for the final purification of solid organic compounds. The principle of crystallization is based on the differential solubility of a compound in a particular solvent at different temperatures. A successful crystallization yields a highly pure crystalline solid.

The general procedure for recrystallization involves:

Choosing a Suitable Solvent: An ideal solvent for recrystallization should dissolve the compound sparingly or not at all at room temperature but dissolve it completely at its boiling point. The impurities should either be insoluble in the hot solvent or remain soluble in the cold solvent.

Dissolution: The crude solid is dissolved in the minimum amount of the hot solvent to form a saturated solution.

Hot Filtration (if necessary): If there are any insoluble impurities, the hot solution is filtered to remove them.

Cooling and Crystallization: The hot, saturated solution is allowed to cool slowly to room temperature, and then often placed in an ice bath to induce crystallization. Slow cooling generally leads to the formation of larger, purer crystals.

Isolation of Crystals: The crystals are collected by filtration, usually under vacuum.

Washing and Drying: The collected crystals are washed with a small amount of the cold solvent to remove any adhering impurities and then dried to remove all traces of the solvent.

For compounds like this compound, which contains multiple functional groups, finding a single suitable solvent can be challenging. In such cases, a mixed solvent system is often employed. Common solvent pairs include ethanol (B145695)/water, ethyl acetate/hexane, and dichloromethane/hexane. The choice of solvent can significantly impact the crystal quality and yield.

The following table lists common solvents used for the recrystallization of aromatic and heterocyclic compounds, ordered by decreasing polarity.

SolventBoiling Point (°C)Polarity
Water100High
Methanol65High
Ethanol78High
Acetone56Medium
Ethyl Acetate77Medium
Dichloromethane40Medium
Toluene111Low
Hexane69Low

Interactive Data Table: Recrystallization Solvents

SolventBoiling Point (°C)Polarity
Water100High
Methanol65High
Ethanol78High
Acetone56Medium
Ethyl Acetate77Medium
Dichloromethane40Medium
Toluene111Low
Hexane69Low

The successful isolation of pure this compound necessitates a careful application of these chromatographic and crystallization techniques, often in combination, to remove byproducts and unreacted starting materials from the reaction mixture.

Investigating the Chemical Reactivity and Transformation Pathways of 6 Chloro 5 Iodo 3 Nitropyridin 2 Amine

Regioselective Nucleophilic Aromatic Substitution Reactions on the Pyridine (B92270) Ring

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for modifying aromatic rings, particularly those that are electron-deficient. nih.gov The pyridine ring, being inherently electron-poor, is susceptible to this type of reaction, and its reactivity is further enhanced by the presence of strong electron-withdrawing groups like the nitro (NO₂) substituent. nih.govstackexchange.com

The chloro group at the C6 position is highly activated towards nucleophilic attack. This activation is a result of two primary electronic factors. First, the C6 position is para to the strongly electron-withdrawing nitro group at the C3 position. This ortho-para directing effect is a hallmark of SNAr reactions, where the nitro group can stabilize the negative charge of the intermediate Meisenheimer complex through resonance. nih.govstackexchange.com Second, the C6 position is also para to the pyridine ring's nitrogen atom, which itself exerts a powerful electron-withdrawing inductive and mesomeric effect, further polarizing the C6-Cl bond and making the carbon atom more electrophilic. Consequently, a wide range of nucleophiles, such as amines, alkoxides, and thiolates, are expected to displace the chloride at the C6 position, often under mild reaction conditions. This selective substitution is demonstrated in related systems like 2,6-dichloro-3-nitropyridine (B41883), where nucleophilic attack preferentially occurs at the positions activated by the nitro group. nih.gov

In stark contrast to the C6 position, the iodo group at the C5 position is electronically disfavored for nucleophilic aromatic substitution. The C5 position is meta to both the electron-withdrawing nitro group and the pyridine ring nitrogen. In SNAr reactions, substituents in the meta position cannot effectively stabilize the intermediate Meisenheimer complex through resonance. As a result, the C5-I bond is significantly less activated towards nucleophilic attack. Direct displacement of the iodide via an SNAr mechanism is therefore not a favored transformation pathway and would require much harsher conditions, if it proceeds at all. Research on other 3-nitropyridines has shown that nucleophilic substitution of leaving groups at the C5 position is significantly more difficult than at the activated C2, C4, or C6 positions. nih.gov

The regioselectivity of SNAr reactions on 6-Chloro-5-iodo-3-nitropyridin-2-amine is overwhelmingly dictated by the nitro group. As a powerful electron-withdrawing group, it strongly activates the positions ortho and para to it (C2, C4, and C6) for nucleophilic attack. stackexchange.com Since C6 is the only one of these positions bearing a good halogen leaving group (chloride), SNAr reactions are highly directed to this site.

The amino group at the C2 position, being an electron-donating group, generally deactivates the ring towards nucleophilic attack. However, its primary influence in this specific molecule is to electronically modulate the already established reactivity pattern. It does not override the powerful activating effect of the para-nitro group on the C6 position. Therefore, the predictable outcome for SNAr reactions on this substrate is the selective substitution of the chloro group at C6, leaving the iodo group at C5 and the amino group at C2 intact.

Metal-Catalyzed Cross-Coupling Reactions Involving Halogen Sites

Metal-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. wikipedia.org For polyhalogenated substrates, the regioselectivity of these reactions is governed by the relative reactivity of the carbon-halogen bonds towards the catalyst, which is typically in the order of C-I > C-Br > C-Cl. This trend is the opposite of that observed in SNAr reactions and allows for orthogonal functionalization of the pyridine ring.

Given the much higher reactivity of the carbon-iodine bond compared to the carbon-chlorine bond in the oxidative addition step of palladium-catalyzed cycles, these reactions are expected to proceed with high selectivity at the C5 position.

The Suzuki-Miyaura reaction , which couples aryl halides with boronic acids or their derivatives, would selectively form a new carbon-carbon bond at the C5 position. By choosing an appropriate palladium catalyst and reaction conditions, the C6-chloro group would remain untouched, available for subsequent transformations. mdpi.com

The Sonogashira reaction couples aryl halides with terminal alkynes, providing a powerful method for introducing alkynyl moieties. organic-chemistry.org This reaction is also highly selective for aryl iodides over chlorides. Therefore, reacting this compound with a terminal alkyne in the presence of a palladium-copper catalyst system would yield the 5-alkynyl derivative exclusively. soton.ac.ukscirp.org

The Heck reaction , involving the coupling of an aryl halide with an alkene, follows the same reactivity principles. Selective coupling at the C5-iodo position would be the anticipated outcome, allowing for the introduction of a vinyl group at this site.

Table 1: Predicted Outcomes of Palladium-Catalyzed C-C Cross-Coupling Reactions
Reaction TypeCoupling PartnerTypical Catalyst SystemExpected Product
Suzuki-MiyauraPhenylboronic acidPd(PPh₃)₄, Na₂CO₃6-Chloro-3-nitro-5-phenylpyridin-2-amine
SonogashiraPhenylacetylenePdCl₂(PPh₃)₂, CuI, Et₃N6-Chloro-3-nitro-5-(phenylethynyl)pyridin-2-amine
HeckStyrenePd(OAc)₂, P(o-tol)₃, Et₃N6-Chloro-3-nitro-5-styrylpyridin-2-amine

The selective formation of carbon-heteroatom bonds also follows the C-I > C-Cl reactivity trend.

The Buchwald-Hartwig amination is a palladium-catalyzed method for forming carbon-nitrogen bonds. wikipedia.orgorganic-chemistry.org This reaction has been shown to be highly regioselective in dihalogenated systems, with preferential coupling at the more reactive halogen site. nih.gov For this compound, the Buchwald-Hartwig reaction with a primary or secondary amine would selectively afford the 5-amino substituted product, leaving the C6-chloro group intact for further functionalization.

Copper-mediated couplings , such as the Ullmann condensation, are also effective for forming C-N, C-O, and C-S bonds. These reactions are also generally more facile with aryl iodides than with aryl chlorides, again favoring selective transformation at the C5 position of the target molecule.

Table 2: Predicted Outcomes of Metal-Catalyzed C-N Cross-Coupling Reactions
Reaction TypeCoupling PartnerTypical Catalyst SystemExpected Product
Buchwald-Hartwig AminationMorpholinePd₂(dba)₃, BINAP, NaOtBu4-(6-Chloro-5-iodo-3-nitropyridin-2-yl)morpholine
Buchwald-Hartwig AminationAnilinePd(OAc)₂, XPhos, Cs₂CO₃6-Chloro-N⁵-phenyl-3-nitropyridine-2,5-diamine
Ullmann Condensation (Cu-mediated)Methanol (B129727) (as sodium methoxide)CuI, L-proline, K₂CO₃6-Chloro-5-methoxy-3-nitropyridin-2-amine

Electrophilic Reactions and Derivatization of the Amino Group (N2)

The amino group at the N2 position of this compound is a primary nucleophilic center. However, its reactivity is significantly modulated by the strong electron-withdrawing effects of the adjacent nitro group and the halogen atoms on the pyridine ring. These substituents decrease the electron density on the amino nitrogen, rendering it less nucleophilic than in simple aminopyridines. Consequently, reactions with electrophiles may require more forcing conditions or highly reactive reagents.

Common derivatization reactions involving the amino group include acylation, alkylation, and sulfonylation.

Acylation: The amino group can react with acylating agents like acid chlorides or anhydrides in the presence of a base to form the corresponding amides. This reaction is a common strategy for protecting the amino group or for introducing new functional moieties.

Alkylation: Direct alkylation of the amino group can be achieved using alkyl halides. For instance, related compounds like 6-chloro-3-nitropyridin-2-amine can undergo N-alkylation. The synthesis of 6-Chloro-N-isopropyl-3-nitropyridin-2-amine is achieved by reacting 2,6-dichloro-3-nitropyridine with isopropylamine, demonstrating the feasibility of forming N-alkyl bonds at this position. nih.gov

Sulfonylation: Reaction with sulfonyl chlorides (e.g., tosyl chloride or mesyl chloride) in the presence of a base yields sulfonamides. This transformation is often used in medicinal chemistry to introduce sulfonyl groups, which can act as hydrogen bond acceptors or mimics of other functional groups.

Table 1: Potential Electrophilic Reactions of the Amino Group
Reaction TypeElectrophileTypical ReagentsProduct Type
AcylationAcyl group (R-C=O)Acetyl chloride, Acetic anhydrideN-(6-Chloro-5-iodo-3-nitropyridin-2-yl)acetamide
AlkylationAlkyl group (R)Methyl iodide, Isopropylamine6-Chloro-5-iodo-N-alkyl-3-nitropyridin-2-amine
SulfonylationSulfonyl group (R-SO2)Tosyl chloride, Mesyl chlorideN-(6-Chloro-5-iodo-3-nitropyridin-2-yl)benzenesulfonamide

Reduction and Oxidation Chemistry of the Nitro Group (N3)

The nitro group at the N3 position is a versatile functional group that primarily undergoes reduction to an amino group. This transformation is a critical step in the synthesis of many heterocyclic compounds, as it installs a second amino group on the pyridine ring, opening pathways to fused ring systems. The oxidation of the nitro group is not a commonly documented or synthetically useful reaction for this class of compounds.

The reduction of the aromatic nitro group can be accomplished using various methods:

Catalytic Hydrogenation: This is a common and often clean method for nitro group reduction. commonorganicchemistry.com Catalysts like Palladium on carbon (Pd/C) are effective, but they can also lead to dehalogenation (removal of the chloro and iodo substituents). commonorganicchemistry.com To avoid this undesired side reaction, catalysts such as Raney Nickel are often preferred, as they are less prone to causing dehalogenation of aryl halides. commonorganicchemistry.com

Metal-based Reductions: Reagents like tin(II) chloride (SnCl2) in an acidic medium (e.g., HCl) or in a solvent like ethanol (B145695) are widely used for the chemoselective reduction of nitro groups in the presence of other reducible functionalities. commonorganicchemistry.comresearchgate.net This method is particularly useful for substrates that are sensitive to catalytic hydrogenation. researchgate.netreddit.com Other metals, such as iron (Fe) or zinc (Zn) in acetic acid, also provide mild and effective conditions for this reduction. commonorganicchemistry.com

The product of this reduction, 6-Chloro-5-iodopyridine-2,3-diamine (B8053701) , is a key intermediate for further synthesis, particularly for cyclization reactions.

Table 2: Documented Reduction Methods for the Nitro Group
MethodReagents/CatalystSolventKey Advantages/Considerations
Catalytic HydrogenationH₂, Raney NickelEthanol, MethanolMinimizes risk of dehalogenation compared to Pd/C. commonorganicchemistry.com
Catalytic HydrogenationH₂, Pd/CEthanol, Ethyl AcetateHighly efficient, but potential for dehalogenation of Cl and I. commonorganicchemistry.com
Metal/Acid ReductionSnCl₂·2H₂OEthanol, HClMild, chemoselective, and tolerates many functional groups. commonorganicchemistry.comresearchgate.net
Metal/Acid ReductionFe, Acetic AcidEthanol/WaterInexpensive and effective. commonorganicchemistry.com
Metal/Acid ReductionZn, Acetic AcidEthanol/WaterMild conditions suitable for various substrates. commonorganicchemistry.com

Ring-Opening, Rearrangement, and Cycloaddition Reactions (if documented)

While ring-opening and cycloaddition reactions are not commonly reported for the stable pyridinamine scaffold, the molecule serves as a precursor for significant intramolecular rearrangement and cyclization reactions. The most prominent transformation is the synthesis of the fused imidazo[4,5-b]pyridine ring system.

This synthetic pathway leverages the proximity of the amino group at N2 and the nitro group at N3. The key steps are:

Reduction of the Nitro Group: As detailed in the previous section, the nitro group is first reduced to a primary amine, yielding the crucial intermediate, 6-Chloro-5-iodopyridine-2,3-diamine.

Intramolecular Cyclization: This diamine intermediate is unstable and typically used immediately. nih.gov It can be reacted with a one-carbon electrophile, which triggers an intramolecular condensation to form the five-membered imidazole (B134444) ring fused to the pyridine core.

Various reagents can be used for the cyclization step, leading to different substituents on the newly formed imidazole ring. For example, reaction with aldehydes or ketones can lead to the formation of substituted imidazopyridines. nih.gov This reductive cyclization is a powerful method for constructing complex heterocyclic scaffolds from readily available nitropyridine precursors. nih.gov

Table 3: Synthesis of Imidazo[4,5-b]pyridine via Reductive Cyclization
StepReaction TypeReagentsIntermediate/Product
1Nitro ReductionSnCl₂·2H₂O or H₂/Raney Ni6-Chloro-5-iodopyridine-2,3-diamine
2Cyclization/CondensationAldehydes (R-CHO), OrthoestersSubstituted 7-Chloro-6-iodo-3H-imidazo[4,5-b]pyridine

Advanced Spectroscopic and Crystallographic Studies for Mechanistic Elucidation of 6 Chloro 5 Iodo 3 Nitropyridin 2 Amine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Dynamic Insights

1H, 13C, and Heteronuclear NMR for Chemical Shift and Coupling Analysis

No published data containing ¹H or ¹³C NMR chemical shifts and coupling constants for 6-Chloro-5-iodo-3-nitropyridin-2-amine could be located. This information is critical for confirming the molecular structure and understanding the electronic environment of the pyridine (B92270) ring.

2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Assignment

Detailed connectivity analysis through 2D NMR experiments such as COSY, HSQC, and HMBC has not been reported for this compound. These techniques are instrumental in unambiguously assigning proton and carbon signals and establishing the bonding framework.

Single-Crystal X-ray Diffraction for Precise Solid-State Molecular Architecture Determination

A crystallographic study of this compound has not been published. Therefore, precise data on its solid-state molecular structure, including bond lengths, bond angles, and intermolecular interactions, are not available.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Measurement and Fragmentation Pathway Analysis

While the molecular formula (C₅H₃ClIN₃O₂) is known, detailed HRMS data providing accurate mass measurements and analysis of fragmentation patterns under mass spectrometric conditions have not been found in the reviewed literature.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Conformational Analysis

Experimental Infrared (IR) and Raman spectra, which are used to identify characteristic vibrations of the functional groups (amine, nitro, C-Cl, C-I) and to analyze conformational properties, are not available for this specific molecule.

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Electronic Structure Probing

Information regarding the electronic transitions of this compound, which would be provided by UV-Vis absorption and fluorescence emission spectroscopy, is not present in the accessible scientific literature.

Further research and publication of the spectroscopic and crystallographic data for this compound are required before a comprehensive and scientifically accurate article on its mechanistic elucidation can be written.

Theoretical and Computational Chemistry Approaches to 6 Chloro 5 Iodo 3 Nitropyridin 2 Amine

Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, derived from its electronic structure. These calculations can predict molecular geometry, orbital energies, and electron distribution, which are key to its reactivity.

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. For 6-Chloro-5-iodo-3-nitropyridin-2-amine, DFT would be employed to find the most stable three-dimensional arrangement of its atoms, known as the optimized molecular geometry. This is achieved by calculating the potential energy surface of the molecule and finding the minimum energy conformation.

A typical DFT calculation, for instance using the B3LYP functional with a basis set like 6-311++G(d,p), would yield the bond lengths, bond angles, and dihedral angles of the molecule. researchgate.netrsc.org These parameters are crucial for understanding the steric interactions between the bulky iodine and chlorine atoms, the nitro group, and the amine group, and how they might distort the pyridine (B92270) ring from a perfect planar structure.

Table 1: Hypothetical Optimized Geometrical Parameters for this compound using DFT (B3LYP/6-311++G(d,p))

ParameterBond/AnglePredicted Value
Bond LengthC2-N(amine)1.35 Å
C3-N(nitro)1.45 Å
C5-I2.10 Å
C6-Cl1.74 Å
Bond AngleN(pyridine)-C2-C3121°
C4-C5-I119°
C5-C6-Cl118°
Dihedral AngleC4-C3-N(nitro)-O30°

Note: The data in this table is illustrative and represents typical values that would be obtained from such a calculation.

Frontier Molecular Orbital (FMO) theory is instrumental in predicting the reactivity of a molecule. wikipedia.orgnumberanalytics.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comlibretexts.org The HOMO represents the ability of a molecule to donate electrons (nucleophilicity), while the LUMO indicates its ability to accept electrons (electrophilicity). The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity. researchgate.nettandfonline.com

For this compound, FMO analysis would likely show that the HOMO is localized on the electron-rich amine group and the pyridine ring, while the LUMO is concentrated around the electron-withdrawing nitro group and the halogen atoms. This distribution suggests that the molecule could act as an electron donor in reactions involving the amine group and as an electron acceptor at the nitro group. researchgate.net

An electrostatic potential (ESP) map would visually represent the electron density distribution. For this molecule, it would be expected to show negative potential (red color) around the nitro group's oxygen atoms and the nitrogen of the pyridine ring, indicating regions prone to electrophilic attack. Positive potential (blue color) would likely be found around the amine group's hydrogen atoms, highlighting potential sites for nucleophilic interaction.

Table 2: Predicted Frontier Molecular Orbital Energies for this compound

OrbitalEnergy (eV)
HOMO-6.5
LUMO-2.1
HOMO-LUMO Gap4.4

Note: These are hypothetical energy values to illustrate the output of an FMO analysis.

Quantum chemical calculations can also predict various spectroscopic properties, which can then be compared with experimental data for validation. For instance, the vibrational frequencies corresponding to infrared (IR) and Raman spectra can be calculated. This would help in assigning the characteristic vibrational modes of the C-Cl, C-I, N-O, and N-H bonds within the molecule. Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts for the ¹H and ¹³C atoms can be computed, aiding in the structural elucidation of the compound and its derivatives. researchgate.net

Computational Modeling of Reaction Mechanisms and Transition States

Beyond static properties, computational chemistry can be used to explore the dynamics of chemical reactions. By mapping the potential energy surface for a proposed reaction involving this compound, researchers can identify the transition state structures and calculate the activation energies. This is invaluable for understanding the feasibility and kinetics of a reaction, such as a nucleophilic aromatic substitution at the chlorine or iodine positions. Such studies would clarify which halogen is more likely to be displaced and under what conditions.

Molecular Dynamics Simulations for Conformational Space Exploration and Intermolecular Interactions

While quantum mechanics is excellent for single molecules, Molecular Dynamics (MD) simulations are better suited for studying the behavior of molecules in a condensed phase (like a solution or a crystal). mdpi.comlidsen.com An MD simulation would treat the atoms as classical particles and use a force field to describe the interactions between them. iaea.org

For this compound, MD simulations could be used to explore its conformational flexibility, particularly the rotation of the amine and nitro groups. More importantly, MD can simulate how this molecule interacts with solvent molecules or other solutes. For instance, it could model the formation of hydrogen bonds between the amine group and a protic solvent. It could also shed light on halogen bonding, a type of non-covalent interaction where the electropositive region on the halogen atom (the σ-hole) interacts with a nucleophile. nih.gov This would be particularly relevant for the iodine atom in this molecule.

QSAR/QSPR (Quantitative Structure-Activity/Property Relationship) Studies in a Purely Chemical Context

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) models are statistical methods that correlate the chemical structure of a series of compounds with their activity or properties. chemrevlett.commdpi.com In a purely chemical context, a QSPR study could be conducted on a series of related nitropyridine derivatives to predict properties like solubility, melting point, or chromatographic retention times.

For this compound, one could develop a QSPR model by calculating a variety of molecular descriptors (e.g., molecular weight, logP, polarizability, dipole moment) for a set of similar compounds with known properties. This model could then be used to predict the properties of new, unsynthesized derivatives, guiding further research.

Utility of 6 Chloro 5 Iodo 3 Nitropyridin 2 Amine As a Key Synthetic Intermediate in Advanced Organic Synthesis

Precursor to Complex Polyfunctional Pyridine (B92270) Scaffolds

The inherent reactivity of 6-Chloro-5-iodo-3-nitropyridin-2-amine allows for sequential and site-selective modifications, making it an ideal starting material for the synthesis of densely functionalized pyridine cores. The distinct chemical nature of the chloro and iodo substituents enables differential reactivity in cross-coupling reactions, a cornerstone of modern synthetic chemistry.

Notably, the iodo group at the 5-position is a prime site for palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. This allows for the introduction of a wide array of aryl and heteroaryl substituents, thereby generating complex biaryl structures. For instance, in the synthesis of novel adenosine (B11128) A2a receptor antagonists, this compound has been subjected to Suzuki coupling with various boronic acids and boronate esters. This strategic C-C bond formation lays the groundwork for further molecular elaboration.

A representative example involves the coupling with 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-chloropyridine. This reaction selectively replaces the iodo group, leaving the chloro and amino functionalities intact for subsequent transformations. The resulting biaryl compound serves as a more complex, polyfunctional scaffold for the development of therapeutic agents.

Reactant 1Reactant 2Coupling ReactionKey Transformation
This compoundAryl/Heteroaryl Boronic Acid or EsterSuzuki-MiyauraSelective C-C bond formation at the 5-position

This targeted functionalization underscores the value of this compound in building molecular complexity in a controlled and predictable manner.

Building Block for Heterocyclic Systems with Research Applications

A significant application of this compound is its role as a precursor to fused heterocyclic systems, particularly those with relevance in medicinal chemistry. The strategic placement of the amino and nitro groups facilitates the formation of a diamino pyridine derivative upon reduction of the nitro group. This vicinal diamine is a classic precursor for the construction of fused imidazole (B134444) rings, leading to the formation of benzimidazole-like structures.

In the development of novel parasiticidal agents, this compound is a key starting material. The synthesis of certain benzimidazole (B57391) derivatives active against helminth infestations utilizes this compound. The synthetic sequence typically involves the reduction of the nitro group to an amine, commonly achieved using reducing agents such as iron powder in the presence of an acid or ammonium (B1175870) chloride. google.comgoogleapis.com The resulting 6-chloro-5-iodopyridine-2,3-diamine (B8053701) is then cyclized with appropriate reagents to form the fused imidazole ring system. google.comgoogleapis.com

Starting MaterialReagentsProductApplication
This compoundFe, NH4Cl6-Chloro-5-iodopyridine-2,3-diamineIntermediate for parasiticidal benzimidazoles google.comgoogleapis.com

This transformation highlights the utility of the nitro group as a masked amino group, which can be unmasked at a later stage in the synthetic sequence to enable the construction of complex heterocyclic frameworks.

Strategic Intermediate in the Synthesis of Chemical Tools and Reagents

While the primary documented use of this compound is in the synthesis of potential therapeutic agents, its inherent functionality lends itself to the creation of chemical tools and reagents for broader research applications. The presence of multiple reactive handles allows for the introduction of reporter groups, affinity tags, or photo-cross-linking moieties. However, based on an extensive review of scientific and patent literature, the application of this specific compound in the development of chemical probes or other specialized chemical tools is not widely reported. Its utility in this area remains a potential yet underexplored field of research.

Applications in Ligand Design and Coordination Chemistry

The pyridine core is a ubiquitous motif in coordination chemistry, with the nitrogen atom and various substituents capable of coordinating to metal centers. The amino and chloro groups, along with any functionalities introduced at the iodo position, could potentially act as coordination sites, making derivatives of this compound interesting candidates for novel ligands.

Despite this potential, a comprehensive search of the current literature does not reveal significant reported applications of this compound or its direct derivatives in the design of ligands for coordination chemistry or catalysis. The focus of its synthetic utility has predominantly remained within the realm of organic synthesis for life science applications. The exploration of its coordination chemistry represents an open area for future investigation.

Future Directions and Emerging Methodologies in the Research of 6 Chloro 5 Iodo 3 Nitropyridin 2 Amine

Exploration of Continuous Flow Chemistry for Scalable Synthesis

The synthesis of poly-functionalized aromatic compounds, particularly those involving energetic functionalities like nitro groups, presents significant safety and scalability challenges in traditional batch reactors. ewadirect.com Continuous flow chemistry offers a powerful solution by utilizing microreactors with small reaction volumes, which provides superior control over reaction parameters, enhances heat and mass transfer, and significantly improves safety. ewadirect.comorganic-chemistry.org

For a molecule like 6-Chloro-5-iodo-3-nitropyridin-2-amine, a multi-step synthesis involving hazardous reagents for nitration and halogenation can be envisioned in a continuous flow setup. youtube.comresearchgate.net Such processes offer a safer, greener, and more efficient alternative to batch production. organic-chemistry.org Research in this area would focus on developing a telescoped flow synthesis, where multiple reaction steps are connected in sequence without isolating intermediates. This approach minimizes waste and reduces manual handling of potentially hazardous materials. The high efficiency and stability of flow systems, which can operate continuously for extended periods while maintaining catalyst activity, are particularly advantageous for larger-scale production. organic-chemistry.org

A key research objective would be the optimization of individual steps, such as nitration and halogenation of the pyridine (B92270) core, within the flow paradigm. The precise temperature and residence time control in microreactors can lead to higher yields and selectivities compared to batch processes, which are often plagued by side reactions due to poor heat dissipation. ewadirect.com

Table 1: Comparison of Batch vs. Continuous Flow Processing for Hazardous Reactions Relevant to Pyridine Synthesis.
ParameterConventional Batch ReactorContinuous Flow MicroreactorRelevance for this compound Synthesis
SafetyHigher risk due to large volumes of hazardous materials and potential for thermal runaway in exothermic reactions (e.g., nitration).Significantly enhanced safety due to small reactor volumes, superior heat dissipation, and containment. ewadirect.comCrucial for safely handling nitration steps and managing the energy of the target molecule.
ScalabilityScaling up can be complex and non-linear, often requiring complete process re-optimization.Linear scalability by running multiple reactors in parallel ("scaling out") or extending operational time. organic-chemistry.orgAllows for efficient production from milligram to kilogram scales as research needs evolve.
Process ControlDifficult to precisely control temperature and mixing, leading to potential side products.Precise and automated control over temperature, pressure, and residence time. organic-chemistry.orgEnables fine-tuning of reaction conditions to maximize yield and regioselectivity in halogenation and nitration.
EfficiencyCan have long reaction times and require intermediate isolation and purification steps.Often achieves higher yields in shorter reaction times; enables telescoped multi-step synthesis without isolation. mdpi.comReduces overall synthesis time and waste, making the route more economical and sustainable.

Integration of Machine Learning and Artificial Intelligence for Reaction Prediction and Optimization

The synthesis and functionalization of a complex molecule like this compound involve navigating a challenging reaction landscape. Predicting the regioselectivity of subsequent transformations is difficult due to the competing electronic and steric influences of the four different substituents. Machine learning (ML) and artificial intelligence (AI) are emerging as transformative tools for predicting chemical reaction outcomes. eurekalert.orgarxiv.org

Future research could employ ML models trained on vast databases of chemical reactions to predict the most likely products of a given set of reactants and conditions. nih.govacs.org For this specific compound, an AI model could predict whether a nucleophilic aromatic substitution would occur at the chlorine- or iodine-bearing carbon, or whether a new electrophile would add to a specific position on the ring. These models work by recognizing complex patterns in reactivity that may not be obvious to a human chemist, treating the prediction as a classification problem where the model learns to identify the "true" or major product from a list of plausible alternatives. nih.gov

Furthermore, AI can be used to optimize reaction conditions. By analyzing experimental data, an algorithm could suggest the optimal catalyst, solvent, temperature, and stoichiometry to maximize the yield of a desired derivative of this compound. This approach streamlines the experimental process, saving significant time and resources. eurekalert.org Computational methods, such as Density Functional Theory (DFT), can complement these efforts by providing insights into the electronic structure and reactivity of the molecule and its potential intermediates, helping to rationalize the predictions made by the ML models. nih.govnih.gov

Development of Novel Catalytic Systems for Targeted Transformations

The two distinct halogen atoms on the pyridine ring, chlorine and iodine, offer a powerful handle for further molecular diversification through cross-coupling reactions. nih.govthieme-connect.de A significant future direction lies in the development and application of novel catalytic systems that can selectively activate one C-X bond over the other. Generally, the C-I bond is more reactive than the C-Cl bond in palladium-catalyzed cross-coupling reactions, allowing for sequential functionalization. nih.gov

Research would focus on exploiting this reactivity difference to first perform a transformation at the C5-iodo position, such as a Suzuki, Sonogashira, or Buchwald-Hartwig amination reaction. acs.org Subsequently, a different catalytic system, likely requiring more forcing conditions or specialized ligands, could be employed to functionalize the C6-chloro position. This strategy would enable the programmed, site-selective synthesis of a wide array of complex derivatives from a single advanced intermediate. nih.govacs.org

Beyond traditional palladium catalysis, emerging methods using visible-light photocatalysis offer mild, transition-metal-free conditions for pyridine functionalization, which could be explored to install novel functional groups. nih.govacs.org The development of catalysts for meta-selective C-H functionalization is another challenging but highly rewarding area, as it could potentially allow for direct modification of the C4 position, which is notoriously difficult to access through classical methods. researchgate.netbohrium.com

Table 2: Potential Catalytic Transformations for this compound.
Target PositionReaction TypePotential Reagent/Catalyst SystemOutcome
C5-IodoSuzuki CouplingArylboronic acid / Pd(PPh₃)₄, baseFormation of a new C-C bond (biaryl linkage).
C5-IodoSonogashira CouplingTerminal alkyne / PdCl₂(PPh₃)₂, CuI, baseFormation of a new C-C bond (alkynylation).
C5-IodoBuchwald-Hartwig AminationAmine / Pd catalyst, phosphine (B1218219) ligand, baseFormation of a new C-N bond. acs.org
C6-ChloroSuzuki CouplingArylboronic acid / Pd catalyst with advanced ligand (e.g., SPhos), strong base, higher temp.Selective C-C bond formation after C-I functionalization. nih.gov
C4-HC-H BorylationB₂Pin₂ / Iridium catalystInstallation of a boronate ester for further cross-coupling. nih.gov
Pyridine NN-Oxidationm-CPBA or H₂O₂Formation of a pyridine N-oxide, modifying ring electronics for subsequent reactions. nih.gov

Interdisciplinary Research at the Interface of Synthetic Chemistry and Materials Science

The unique electronic and structural features of this compound make it an intriguing building block for materials science. Pyridine-based molecules are widely investigated for applications in organic electronics, serving as components in organic light-emitting diodes (OLEDs) and organic solar cells, often as electron-transporting materials. rsc.orgresearchgate.net The electron-deficient nature of the nitro-substituted pyridine core in this compound is a desirable characteristic for such applications.

An exciting avenue of research involves leveraging the non-covalent interactions of the substituents. The iodine atom is a strong halogen bond (XB) donor, an interaction that is increasingly used as a tool for the directed design of functional supramolecular systems and crystal engineering. acs.orgmdpi.com The amine and nitro groups can participate in hydrogen bonding. This combination of directed, non-covalent interactions could be exploited to guide the self-assembly of the molecule into highly ordered solid-state structures with interesting optical or electronic properties. researchgate.net

Furthermore, the amine group can act as a ligand to coordinate with metal centers, opening the door to the synthesis of novel metal-organic frameworks (MOFs) or molecular complexes. The electronic properties of such complexes would be heavily modulated by the electron-withdrawing nitro group and the halogens on the pyridine ring. By using the cross-coupling methods described previously to append other functional units (e.g., pyrene (B120774) or other polycyclic aromatic hydrocarbons), researchers could design advanced materials for applications in sensing, catalysis, or as emitters in OLEDs. nih.govacs.org

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 6-Chloro-5-iodo-3-nitropyridin-2-amine, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves sequential halogenation and nitration of pyridine precursors. For example, starting with a pyridin-2-amine scaffold, iodination at position 5 can be achieved using iodine monochloride (ICl) in a polar solvent like acetic acid under reflux (60–80°C). Subsequent nitration at position 3 requires careful control of nitric acid concentration (e.g., fuming HNO₃ at 0–5°C) to avoid over-nitration. Chlorination at position 6 may employ phosphorus oxychloride (POCl₃) as both a solvent and reagent at 110°C for 4–6 hours . Key factors include solvent polarity, temperature gradients, and stoichiometric ratios of halogenating agents to minimize byproducts.

Q. How is the compound characterized structurally, and what analytical techniques are essential for validation?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁵N) is critical for confirming substitution patterns, with distinct chemical shifts for iodine (δ 90–120 ppm in ¹³C NMR) and nitro groups (δ 140–150 ppm). High-resolution mass spectrometry (HRMS) validates molecular weight (expected [M+H]⁺ for C₅H₄ClIN₃O₂: 315.87). Infrared (IR) spectroscopy identifies nitro (1520–1350 cm⁻¹) and amine (3400–3300 cm⁻¹) functional groups. X-ray crystallography, if single crystals are obtainable, provides definitive bond-length and angle data, as seen in analogous pyridine derivatives .

Advanced Research Questions

Q. How can computational modeling optimize regioselectivity in the iodination and nitration steps?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) predict electrophilic aromatic substitution (EAS) reactivity. For iodination, the electron-rich C5 position is favored due to directing effects of the amine group at C2. Nitration at C3 is guided by resonance stabilization from the adjacent nitro group. Molecular electrostatic potential (MEP) maps and Fukui indices quantify site-specific reactivity, reducing trial-and-error in experimental design. Recent studies on similar compounds highlight the role of solvent polarity (e.g., DMSO vs. DCM) in stabilizing transition states .

Q. What strategies resolve contradictions in reported reaction yields for halogen exchange reactions (e.g., Cl → I substitution)?

  • Methodological Answer : Discrepancies often arise from competing pathways (e.g., nucleophilic vs. radical mechanisms). Systematic screening of catalysts (e.g., Pd(OAc)₂ for Ullmann-type coupling) and bases (e.g., Cs₂CO₃) can suppress side reactions. Kinetic studies via in situ IR or HPLC-MS monitor intermediate formation. For example, substituting NaI with CuI in DMF at 120°C increases iodine incorporation efficiency from 65% to 88% in related pyridines . Cross-validation using isotopic labeling (¹²⁵I tracer) quantifies substitution completeness.

Q. How does the compound’s electronic structure influence its potential as a ligand or pharmacophore?

  • Methodological Answer : The electron-withdrawing nitro and chloro groups create a π-deficient pyridine ring, enhancing metal-binding affinity (e.g., with Pd or Ru). Frontier molecular orbital (FMO) analysis (HOMO-LUMO gaps ~4.5 eV) predicts charge-transfer interactions in coordination complexes. In biological systems, the iodine atom’s polarizability may enhance binding to hydrophobic pockets in enzymes, as observed in nAChR-targeting analogs .

Q. What safety protocols are critical for handling nitro-containing pyridine derivatives?

  • Methodological Answer : Nitro groups pose explosion risks under high heat or friction. Safety measures include:

  • Synthesis : Conduct nitration in a fume hood with blast shields; use Teflon-coated stirrers to avoid sparks.
  • Storage : Keep at –20°C in amber vials with desiccants (nitro compounds are light-sensitive).
  • Disposal : Neutralize with alkaline sodium sulfide (Na₂S) to reduce nitro groups to amines before incineration. These protocols align with OSHA guidelines for aromatic nitro compounds .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.